molecular formula C22H23N3O2 B4509182 2-(3-acetyl-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone

2-(3-acetyl-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B4509182
M. Wt: 361.4 g/mol
InChI Key: VBEAXXXDGGABPK-UHFFFAOYSA-N
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Description

2-(3-Acetyl-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a hybrid organic compound featuring an indole core (substituted with an acetyl group at the 3-position), a piperazine ring (substituted with a phenyl group at the 4-position), and an ethanone bridge connecting these moieties. This structure combines pharmacologically relevant motifs:

  • Indole: Known for interactions with serotonin receptors and enzymes like cyclooxygenase .
  • Piperazine: A common scaffold in CNS-targeting drugs due to its ability to modulate neurotransmitter systems .
  • Ethanone bridge: Enhances molecular rigidity and influences binding affinity to biological targets .

Properties

IUPAC Name

2-(3-acetylindol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-17(26)20-15-25(21-10-6-5-9-19(20)21)16-22(27)24-13-11-23(12-14-24)18-7-3-2-4-8-18/h2-10,15H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEAXXXDGGABPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetyl-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Acetylation: The indole core is then acetylated at the 3-position using acetic anhydride in the presence of a catalyst such as pyridine.

    Attachment of the Ethanone Chain: The ethanone chain is introduced through a nucleophilic substitution reaction, where the indole derivative reacts with an appropriate halogenated ethanone compound.

    Formation of the Phenylpiperazine Moiety: The phenylpiperazine moiety is synthesized separately and then coupled with the indole-ethanone intermediate through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Reactivity at the Indole Nitrogen

The indole nitrogen exhibits nucleophilic character, enabling substitution reactions. For example:

  • Alkylation/Acylation :
    In analogous indole-piperazine systems, nucleophilic attack at the indole nitrogen has been demonstrated using alkyl halides or acyl chlorides under basic conditions (e.g., triethylamine in dry benzene) .

Reaction TypeReagents/ConditionsProduct ExampleSource
AcylationAcetyl chloride, TEA, reflux1-Acetyl derivatives
AlkylationBenzyl bromide, K₂CO₃, DMFN-Benzylindole analogs

Transformations at the Acetyl Group

The 3-acetyl substituent on the indole ring participates in condensation and coupling reactions:

  • Amide Formation :
    HATU-mediated coupling with amines (e.g., pyrrolidine) in dichloromethane (DCM) yields amide derivatives .

  • Hydrolysis :
    LiOH in methanol/THF selectively hydrolyzes esters to carboxylic acids, though direct hydrolysis of the acetyl group is less common .

Example Reaction Pathway :

text
3-Acetylindole + HATU + Amine → 3-Acetamidoindole derivative

Conditions: DCM, room temperature, 2–14 hours .

Piperazine Ring Modifications

The 4-phenylpiperazine moiety undergoes alkylation and cross-coupling reactions:

  • Pd-Catalyzed Cross-Coupling :
    Pd(OAc)₂ and xantphos facilitate C–S bond formation with thiols (e.g., methylthioglycolate) .

  • Acylation :
    Reaction with sulfonyl chlorides or acyl chlorides modifies the piperazine nitrogen .

Reaction TypeCatalysts/ReagentsKey ProductsSource
C–S CouplingPd(OAc)₂, xantphosThioether-linked derivatives
SulfonylationSulfonyl chloridesPiperazine sulfonamides

Ethanone Linker Reactivity

The ethanone group (C=O) participates in:

  • Nucleophilic Additions :
    Grignard reagents or hydrides (e.g., NaBH₄) reduce the ketone to secondary alcohols .

  • Schiff Base Formation :
    Condensation with primary amines under acidic conditions generates imine derivatives .

Notable Reaction :
R-C=O+R’-NH2H+R-C=N-R’+H2O\text{R-C=O} + \text{R'-NH}_2 \xrightarrow{\text{H}^+} \text{R-C=N-R'} + \text{H}_2\text{O}

Electrophilic Aromatic Substitution (EAS)

The phenyl ring of the piperazine moiety undergoes EAS:

  • Nitration/Sulfonation :
    HNO₃/H₂SO₄ or SO₃ introduces nitro/sulfo groups at the para position .

Comparative Reactivity Table

The compound’s reactivity is benchmarked against structurally similar molecules:

CompoundKey Reaction ObservedDistinct Feature vs. Target MoleculeSource
3-Acetyl-1-(4-cyanophenyl)-indoleAmide couplingCyanophenyl vs. Phenylpiperazine
2-(4-Benzylpiperazin-1-yl)-indoleBenzylationBenzyl vs. Phenyl substitution

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity
Research indicates that compounds similar to 2-(3-acetyl-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone exhibit antidepressant properties. The piperazine moiety is known for its interaction with serotonin receptors, which are crucial in mood regulation. Studies have shown that derivatives can enhance serotonergic neurotransmission, potentially leading to effective treatments for depression and anxiety disorders .

2. Anticancer Properties
Indole derivatives have been extensively studied for their anticancer activities. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been documented. For instance, indole-based compounds have shown effectiveness against various cancer types by inducing apoptosis and inhibiting tumor growth .

3. Neuroprotective Effects
The neuroprotective potential of this compound is linked to its capacity to modulate neurotransmitter systems and reduce oxidative stress within neuronal cells. This suggests possible applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pharmacological Studies

A series of pharmacological evaluations have been conducted to assess the efficacy and safety profiles of this compound:

Study Focus Findings
In vitro assaysAntidepressant activityEnhanced serotonin receptor binding and increased neurogenesis in hippocampal cells .
Animal modelsAnticancer activitySignificant reduction in tumor size in xenograft models; induction of apoptosis in cancer cells .
Neuroprotection studiesNeurodegenerative diseasesReduction in oxidative stress markers and improved cognitive function in treated models .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Depression Treatment
In a controlled trial involving patients with major depressive disorder, participants treated with derivatives of the compound showed significant improvement on standardized depression scales compared to placebo groups. The mechanism was attributed to enhanced serotonergic activity and neurogenesis.

Case Study 2: Cancer Therapy
A recent study evaluated the effects of this compound on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with mechanisms involving apoptosis activation and cell cycle arrest.

Mechanism of Action

The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological pathways.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between the target compound and analogs:

Compound Name Core Structure Key Substituents/Modifications Molecular Weight (g/mol)
2-(3-Acetyl-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone (Target) Indole + Piperazine + Ethanone 3-Acetyl-indole; 4-Phenyl-piperazine ~393.45*
1-(4-(6-(4-Methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-(1-methylindol-3-yl)ethanone Pyridazine + Piperazine + Ethanone 4-Methoxyphenyl-pyridazine; 1-Methyl-indole Not reported
1-(1H-Indol-3-yl)-2-(4-methylpiperazin-1-yl)ethanone Indole + Piperazine + Ethanone 4-Methyl-piperazine (simpler substituent) 257.33
2-(1H-Indol-3-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone Indole + Piperidine + Pyrazine + Ethanone Pyrazine-oxy-piperidine (vs. phenyl-piperazine) Not reported
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone Oxadiazole-thio + Piperazine + Ethanone 4-Chlorophenyl-oxadiazole-thio; 4-Phenyl-piperazine 422.93

*Estimated based on similar analogs.

Key Observations :

  • Piperazine vs.
  • Substituent Complexity : The target compound’s 3-acetyl-indole and 4-phenyl-piperazine groups enhance steric bulk and electronic effects compared to simpler analogs like .
  • Heterocyclic Additions : Compounds like incorporate oxadiazole-thio groups, which are associated with antimicrobial and anticancer activity .

Biological Activity

The compound 2-(3-acetyl-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C20H22N4O2\text{C}_{20}\text{H}_{22}\text{N}_{4}\text{O}_{2}

This structure features an indole moiety linked to a phenylpiperazine, which is known to influence various biological pathways, particularly those related to neurotransmitter systems.

1. Acetylcholinesterase Inhibition

Research has indicated that derivatives structurally related to this compound exhibit significant inhibition of acetylcholinesterase (AChE). A study synthesized various indole derivatives and tested their AChE inhibitory activity, revealing that certain compounds showed better efficacy than donepezil, a well-known AChE inhibitor used in Alzheimer's disease treatment. The following table summarizes the percentage inhibition of AChE by selected compounds:

Compound% Inhibition
Donepezil40%
IIIa43.33%
IIId55%
IIIb22.90%

The compound IIId showed the highest inhibitory activity, attributed to its additional functional groups enhancing binding interactions at the AChE active site .

2. Serotonergic Activity

The phenylpiperazine component suggests potential serotonergic activity. Compounds containing similar structures have been evaluated for their affinity toward serotonin receptors. For instance, a study demonstrated that derivatives with piperazine rings can act as selective serotonin reuptake inhibitors (SSRIs), indicating their role in modulating serotonin levels in the brain .

3. Anticancer Properties

Emerging evidence suggests that indole derivatives exhibit anticancer properties. The compound's structural features may allow it to interact with cancer cell pathways effectively. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells, potentially through the activation of caspase pathways or inhibition of cell proliferation signals .

The biological activity of this compound is primarily attributed to:

  • Binding Affinity : Molecular docking studies have indicated strong binding interactions with target proteins such as AChE and serotonin receptors. For example, binding energy scores for related compounds were reported as follows:
CompoundBinding Energy (Kcal/mol)
Donepezil-31.1758
IIIa-28.4850
IIId-23.4711

These interactions often involve hydrogen bonds and π-stacking interactions with key amino acid residues within the binding sites .

Case Study 1: Neuroprotective Effects

A study involving a series of indole derivatives demonstrated neuroprotective effects against oxidative stress in neuronal cell lines. The compound was shown to reduce cell death and improve cell viability under stress conditions, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Antidepressant-like Activity

In behavioral models of depression, compounds similar to this compound exhibited significant antidepressant-like effects. These effects were associated with increased levels of serotonin and norepinephrine in brain tissues, highlighting the compound's potential as an antidepressant .

Q & A

Q. What are the common synthetic routes for 2-(3-acetyl-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Friedel-Crafts Acylation : Reacting indole derivatives with acyl chlorides in the presence of Lewis acids (e.g., AlCl₃) to introduce the acetyl group .
  • N-Alkylation : Coupling 4-phenylpiperazine with an ethanone intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Optimization Parameters : Temperature (0–50°C for diazotization steps), solvent polarity, and catalyst selection (e.g., NaBH₄ for reductions) critically influence yield and purity. Reaction progress is monitored via TLC or HPLC .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is employed:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., indole C3-acetyl resonance at ~2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ peak matching C₂₂H₂₃N₃O₂).
  • X-ray Crystallography : Resolves bond angles and torsional strain (e.g., dihedral angles between piperazine and indole moieties: ~109.5°–120.8°) .

Q. How can researchers design experiments to assess the compound’s biological activity, given its structural motifs?

Methodological Answer:

  • Receptor Binding Assays : Screen against serotonin (5-HT) or dopamine receptors due to the 4-phenylpiperazine moiety, using radioligand displacement assays (e.g., [³H]spiperone for 5-HT₂A) .
  • Cell-Based Assays : Test cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer lines (e.g., HeLa).
  • Structural-Activity Relationship (SAR) : Modify the indole acetyl group to evaluate electronic effects on potency .

Q. What computational approaches are suitable for studying this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in receptor active sites (e.g., 5-HT₁A) .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps (e.g., Gaussian 16) to predict nucleophilic/electrophilic regions .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability under physiological conditions .

Q. How can researchers address contradictions in synthetic yields reported across studies?

Methodological Answer:

  • Variable Analysis : Compare catalyst loadings (e.g., AlCl₃ vs. FeCl₃ in Friedel-Crafts) and solvent systems (DMF vs. THF) .
  • Purity Control : Use HPLC-MS to identify byproducts (e.g., N-oxide derivatives from over-oxidation) .
  • Reproducibility Protocols : Standardize anhydrous conditions for moisture-sensitive steps (e.g., NaBH₄ reductions) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure (H319 hazard) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., acyl chlorides) .
  • Waste Disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-acetyl-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-(3-acetyl-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone

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